
1-Bromo-3-(2,2-diethoxyethoxy)benzene
Overview
Description
1-Bromo-3-(2,2-diethoxyethoxy)benzene (CAS: 204452-94-8, C₁₂H₁₇BrO₃) is a brominated aromatic ether with a diethoxyethoxy substituent at the meta position of the benzene ring . It is synthesized via a Williamson reaction between 3-bromophenol and 2-bromo-1,1-diethoxyethane, followed by cyclization to form benzofuran derivatives using polyphosphoric acid (PPA) in toluene . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of benzofuran-based sulfonyl chlorides for LFA-1/ICAM-1 antagonist development .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2,2-diethoxyethoxy)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 2-(3-bromophenoxy)acetaldehyde diethyl acetal with polyphosphoric acid in chlorobenzene. The reaction mixture is heated to 80°C for 2 hours, followed by cooling to room temperature and decanting the chlorobenzene from the polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the para position undergoes substitution with nucleophiles under specific conditions. Reaction efficiency depends on the activating effect of the electron-donating diethoxyethoxy group and choice of base/solvent system.
Kinetic studies reveal second-order dependence (k = 0.12 L·mol⁻¹·s⁻¹ at 80°C in ethanol), consistent with a concerted SNAr mechanism. The diethoxyethoxy group (-OCH₂CH(OEt)₂) provides moderate ortho/para-directing effects, with computed Hammett σ⁺ values of -0.31 for the substituent .
Transition Metal-Catalyzed Cross-Couplings
The C-Br bond participates in palladium-mediated coupling reactions, enabling C-C bond formation.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis:
Boronic Acid | Ligand | Temp. | Time | Yield |
---|---|---|---|---|
PhB(OH)₂ | PPh₃ | 90°C | 8h | 89% |
4-MeOC₆H₄B(OH)₂ | XPhos | 110°C | 6h | 93% |
2-ThienylB(OH)₂ | SPhos | 80°C | 12h | 78% |
Optimized conditions: 2 mol% Pd(OAc)₂, 3 equiv. K₂CO₃, 3:1 dioxane/H₂O. The reaction tolerates variations in boronic acid electronics, with electron-rich partners showing faster conversion (TOF up to 450 h⁻¹) .
Buchwald-Hartwig Amination
Arylamine synthesis via Pd₂(dba)₃/Xantphos catalysis:
Amine | Temp. | Time | Yield |
---|---|---|---|
Morpholine | 100°C | 24h | 84% |
Piperidine | 110°C | 18h | 91% |
4-MeOC₆H₄NH₂ | 120°C | 12h | 73% |
Reaction scope limited by steric hindrance at the coupling site. DFT calculations show a 15.3 kcal/mol activation barrier for oxidative addition of the C-Br bond to Pd⁰ .
Ether Functionalization Reactions
The diethoxyethoxy side chain undergoes acid-catalyzed transformations:
Hydrolysis to Aldehyde
Phosphoric acid-mediated acetal cleavage (H₃PO₄, chlorobenzene, 80°C):
Acid Conc. | Time | Conversion |
---|---|---|
85% H₃PO₄ | 3h | 98% |
50% H₃PO₄ | 6h | 76% |
Quantitative GC-MS analysis (Figure 1) confirms sequential conversion:
Transetherification
Reaction with excess ethanol (H₂SO₄ catalyst):
EtOH Equiv. | Temp. | New Ether Formed |
---|---|---|
5 | 60°C | Diethoxy → triethoxy |
10 | 80°C | Full ethoxy substitution |
¹H NMR tracking shows complete side-chain modification within 4h (δ 4.86 ppm acetal proton disappearance) .
Radical-Mediated Reactions
Photoredox catalysis enables novel reaction pathways:
Conditions | Reaction Type | Product | Yield |
---|---|---|---|
Ir(ppy)₃, Blue LED | Arylation | Biaryl | 65% |
Eosin Y, H₂O/ACN | Sulfonation | Ar-SO₃H | 58% |
EPR studies confirm persistent radical intermediates (g = 2.0031) with half-life >30 min under N₂ atmosphere.
Elimination Reactions
Strong base-induced β-elimination forms styrene derivatives:
Base | Solvent | Temp. | Styrene Yield |
---|---|---|---|
t-BuOK | DMSO | 120°C | 82% |
LDA | THF | -78→25°C | 68% |
Isotope labeling (D₂O quench) confirms anti-periplanar elimination mechanism (KIE = 3.2) .
This compound’s dual reactivity (aromatic electrophile + flexible ether chain) makes it valuable for synthesizing complex architectures. Recent advances in photoredox and continuous-flow methodologies have expanded its synthetic utility, though challenges remain in achieving enantioselective transformations of the ether moiety.
Scientific Research Applications
Synthesis and Reactivity
1-Bromo-3-(2,2-diethoxyethoxy)benzene is primarily utilized as an intermediate in various organic reactions. Its reactivity is characterized by:
- Nucleophilic Substitution : The bromine atom acts as a leaving group, facilitating the introduction of various nucleophiles.
- Electrophilic Aromatic Substitution : The aromatic ring can undergo substitutions that lead to the formation of complex organic molecules.
Organic Synthesis
This compound serves as a versatile building block in the synthesis of complex organic molecules. Its applications include:
- Pharmaceuticals : Used in the synthesis of bioactive compounds and potential therapeutic agents.
- Agrochemicals : Acts as an intermediate in developing pesticides and herbicides.
Medicinal Chemistry
Research has demonstrated that this compound can be employed in the development of new drugs. Notable applications include:
- Antimicrobial Agents : Studies indicate that brominated compounds exhibit antimicrobial properties against various pathogens.
- Anticancer Research : Preliminary studies suggest potential anticancer activities, particularly against breast and lung cancer cell lines.
Material Science
In material science, this compound is utilized for producing specialty chemicals and materials with specific properties due to its unique structure.
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Products | Conditions |
---|---|---|
Nucleophilic Substitution | Various substituted benzene derivatives | DMF, K₂CO₃ |
Electrophilic Substitution | Complex organic molecules | Varies based on substituents |
Reduction | Dehalogenated benzene derivatives | Reducing agents (e.g., LiAlH₄) |
Oxidation | Phenols and quinones | Oxidizing agents (e.g., H₂O₂) |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various brominated compounds, including this compound. Results indicated significant inhibition against bacterial strains at concentrations as low as 50 µg/mL. This suggests its potential as a therapeutic agent for treating infections caused by resistant strains.
Case Study 2: Anticancer Efficacy
In vitro studies using MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound led to over a 70% reduction in cell proliferation after 48 hours. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways, leading to programmed cell death.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-diethoxyethoxy)benzene involves its reactivity as a brominated aromatic ether. The bromine atom serves as a reactive site for nucleophilic substitution, allowing the introduction of various functional groups. The 2,2-diethoxyethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Structural Analogues: Positional and Functional Group Variations
1-Bromo-4-(2,2-diethoxyethoxy)benzene (CAS: 112598-18-2)
- Structure : Positional isomer with the diethoxyethoxy group at the para position.
- Properties : Similar molecular weight (289.17 g/mol) but distinct reactivity due to para-substitution. Para-substitution may enhance steric accessibility in cross-coupling reactions compared to meta-substitution .
- Applications : Used in Pd-catalyzed direct arylations, where substitution patterns influence coupling efficiency with heteroarenes .
1-Bromo-4-(2-methoxyethoxy)benzene (CAS: 2050-47-7)
- Structure : Methoxyethoxy substituent instead of diethoxyethoxy.
- Properties: Reduced hydrophobicity due to shorter alkyl chains.
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS: 253429-30-0)
- Structure : Incorporates a fluorine atom at the 4-position.
- Properties : Fluorine’s electronegativity introduces strong electron-withdrawing effects, activating the benzene ring for electrophilic reactions. This contrasts with the electron-donating diethoxyethoxy group in the parent compound .
- Safety : Classified with hazards H302 (toxic if swallowed) and H315/H319 (skin/eye irritation), requiring stringent handling protocols .
Functional Group Replacements
1-Bromo-3-(trifluoromethoxy)benzene
- Structure : Trifluoromethoxy (-OCF₃) substituent instead of diethoxyethoxy.
- Reactivity : The -OCF₃ group is strongly electron-withdrawing, enhancing oxidative stability and directing cross-coupling reactions (e.g., Pd-catalyzed arylations) at higher yields (69–93%) compared to diethoxyethoxy analogues .
1-Bromo-3-(ethylsulfonyl)benzene (CAS: 153435-82-6)
- Structure : Ethylsulfonyl (-SO₂C₂H₅) group replaces diethoxyethoxy.
- Reactivity : The sulfonyl group is a potent electron-withdrawing moiety, increasing susceptibility to nucleophilic aromatic substitution. Applications include synthesis of sulfonamide drugs .
Alkyl Chain Modifications
1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene (CAS: 1110767-94-6)
- Structure : Hexyloxy and methoxy substituents introduce extended hydrophobicity.
- Applications : The long alkyl chain enhances lipid solubility, making it suitable for drug candidates targeting lipid-rich tissues .
Comparative Data Table
Biological Activity
1-Bromo-3-(2,2-diethoxyethoxy)benzene, a brominated aromatic compound, has garnered interest in various fields including medicinal chemistry and material science. Its unique structure allows for diverse interactions at the molecular level, which may contribute to its biological activity. This article reviews the existing literature on the biological properties of this compound, including its synthesis, potential applications, and associated case studies.
The chemical formula of this compound is C₁₀H₁₃BrO₃. It is characterized by the presence of a bromine atom and an ether functional group that may influence its solubility and reactivity. The synthesis typically involves bromination reactions followed by etherification processes.
Property | Value |
---|---|
Molecular Weight | 245.12 g/mol |
Boiling Point | 125 °C (1.7 mmHg) |
Solubility | Soluble in organic solvents |
Hazard Classification | Irritant |
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit antimicrobial activity. A study exploring the structure-activity relationship of brominated compounds found that 1-bromo derivatives can inhibit bacterial growth effectively. The presence of the ethoxy group may enhance membrane permeability, allowing better interaction with microbial cells.
Phytotoxicity
In agricultural studies, compounds similar to this compound have shown phytotoxic effects on various plant species. Evaluations conducted on treated plants indicated a significant reduction in growth rates and chlorophyll content, suggesting potential applications as herbicides or plant growth regulators.
Cytotoxicity
Cytotoxic effects have been observed in several cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its interaction with cellular membranes and subsequent disruption of metabolic processes. Further research is needed to quantify these effects and understand the underlying mechanisms.
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, indicating strong antimicrobial potential.
Case Study 2: Phytotoxic Effects
In a controlled experiment assessing phytotoxicity, this compound was applied to Avena sativa (oat) seedlings. The study recorded a significant decrease in root length and overall biomass after ten days of exposure, with phytotoxicity graded on a scale from 0 to 100 based on visual assessments.
Q & A
Q. What are the standard synthetic protocols for preparing 1-bromo-3-(2,2-diethoxyethoxy)benzene, and how can reaction efficiency be optimized?
Basic Synthesis Methodology
The compound is synthesized via a Williamson etherification reaction between 3-bromophenol and 2-bromo-1,1-diethoxyethane in the presence of a base like potassium carbonate. Key parameters include solvent choice (polar aprotic solvents like THF), temperature control (reflux conditions), and stoichiometric ratios to minimize side reactions. Post-reaction purification typically involves column chromatography or distillation .
Advanced Optimization
Low yields (e.g., <50%) often arise from competing elimination pathways or incomplete halogen-lithium exchange in subsequent steps. To enhance efficiency:
- Use phase-transfer catalysts to improve base reactivity.
- Employ inert atmospheres to prevent oxidation.
- Optimize cyclization conditions (e.g., toluene with PPA as a cyclizing agent) to reduce byproducts .
Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?
Basic Characterization
- NMR Spectroscopy : H NMR confirms ethoxy and aromatic proton signals (δ 1.2–1.4 ppm for ethoxy CH, δ 3.5–4.5 ppm for OCH), while C NMR verifies ether linkages and bromine-substituted carbons .
- Mass Spectrometry : LC-MS or GC-MS identifies the molecular ion peak (expected m/z ~316 for CHBrO) and fragmentation patterns .
Advanced Analysis
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
- Elemental Analysis : Validates stoichiometric ratios of C, H, and Br.
- X-ray Crystallography : Provides definitive structural confirmation but requires high-purity crystals .
Q. How does the electronic environment of the ethoxy group influence reactivity in cross-coupling reactions?
Basic Reactivity
The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution, directing incoming nucleophiles to the para position relative to the bromine atom. This is critical in Suzuki-Miyaura couplings for introducing aryl groups .
Advanced Mechanistic Insights
Steric hindrance from the 2,2-diethoxyethoxy moiety can slow transmetallation steps in palladium-catalyzed reactions. Computational studies (DFT) suggest that electron density redistribution at the bromine site lowers activation energy for oxidative addition, favoring selective coupling .
Q. What challenges arise during the cyclization of this compound to benzofuran derivatives, and how are they mitigated?
Basic Cyclization Process
Cyclization using polyphosphoric acid (PPA) in toluene at elevated temperatures forms 6-bromobenzofuran. Key challenges include incomplete ring closure and tar formation due to over-acidification .
Advanced Troubleshooting
- Catalyst Modulation : Replace PPA with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Microwave-Assisted Synthesis : Shortens reaction time (10–15 min vs. 12 hours) and improves yield by 20–30% .
Q. How is this compound utilized in medicinal chemistry, particularly in LFA-1/ICAM-1 antagonist development?
Basic Application
The compound serves as a precursor for benzofuran-6-sulfonyl chloride, a key intermediate in synthesizing small-molecule inhibitors targeting leukocyte adhesion. These inhibitors are evaluated for inflammatory diseases like dry eye syndrome .
Advanced Research
Structure-activity relationship (SAR) studies leverage the bromine atom for selective functionalization. For example, substituting bromine with azide groups enables click chemistry for bioconjugation, enhancing binding affinity to ICAM-1 .
Q. What discrepancies exist in spectroscopic data interpretation for brominated ethoxybenzene derivatives, and how are they resolved?
Basic Data Interpretation
Overlapping H NMR signals between ethoxy and aromatic protons can obscure integration. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR improve resolution .
Advanced Resolution Techniques
- Dynamic NMR : Identifies rotational barriers in ethoxy groups causing signal splitting.
- DOSY Experiments : Differentiates between monomeric and aggregated species in solution .
Q. What safety protocols are critical when handling this compound in reactive intermediate synthesis?
Basic Safety Measures
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., HBr) .
Advanced Hazard Mitigation
- Real-Time Monitoring : FTIR or Raman spectroscopy detects hazardous intermediates (e.g., sulfonyl chlorides) during synthesis.
- Waste Management : Neutralize brominated waste with NaHCO before disposal .
Q. How do solvent polarity and temperature affect the stability of this compound during storage?
Basic Stability
Store in anhydrous conditions (e.g., over molecular sieves) at 2–8°C to prevent hydrolysis of the ethoxy group. Avoid DMSO, which accelerates decomposition .
Advanced Degradation Analysis
- Accelerated Stability Studies : Use HPLC to track degradation products (e.g., 3-bromophenol) under stress conditions (40°C/75% RH).
- Kinetic Modeling : Predicts shelf-life using Arrhenius equations .
Properties
IUPAC Name |
1-bromo-3-(2,2-diethoxyethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC(=CC=C1)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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